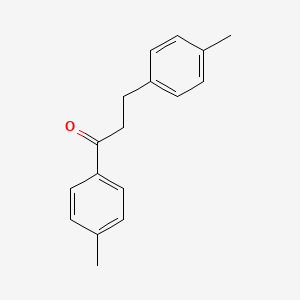

4'-甲基-3-(4-甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4’-Methylpropiophenone is an aromatic ketone that is propiophenone bearing a methyl group at C-4 . It is a chemical reagent used in electrocarboxylation reactions . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .

Synthesis Analysis

4’-Methylpropiophenone can be synthesized through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst . Another synthesis method involves the reaction of sodium p-tolylsulfinate with Pd (O2CCF3)2, ligand, H2O, THF, and MeCN .Molecular Structure Analysis

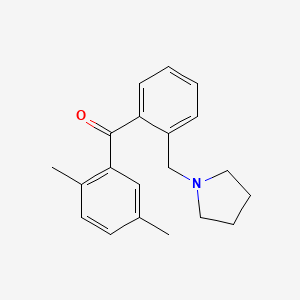

The molecular formula of 4’-Methylpropiophenone is C10H12O . Structurally, it consists of a propiophenone backbone with a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis

4’-Methylpropiophenone is used for electrocarboxylation reactions . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis

4’-Methylpropiophenone has a refractive index of 1.528 (lit.), a boiling point of 238-239 °C (lit.), and a density of 0.993 g/mL at 25 °C (lit.) . The molecule contains a polar carbonyl (C=O) bond and a nonpolar benzene ring, making it soluble in both non-polar and polar solvents .科学研究应用

合成中的绿色化学

4-苄氧基丙酮,是4'-甲基-3-(4-甲基苯基)丙酮的化学衍生物,在药物生产中被用作活性药物中间体,如伊芬普罗地尔和布菲宁。已经开发了一种使用液-液-液相转移催化的创新合成方法。这种方法更加环保,减少废物,提高选择性和反应速率 (Yadav & Sowbna, 2012)。

生物降解和环境影响

发现Ralstonia sp. SJ98,一种微生物,可以生物降解3-甲基-4-硝基苯酚,这是芬特霉素的降解产物,与4'-甲基-3-(4-甲基苯基)丙酮有结构相关。这种生物降解对于环境净化和农药污染场地的生物修复至关重要 (Bhushan et al., 2000)。

不对称合成

3-羟基-3-苯基戊酸的不对称合成涉及丙酮的缩合,其结构类似于4'-甲基-3-(4-甲基苯基)丙酮,展示了其在产生手性分子方面的潜力 (Mitsui & Kudo, 1967)。

溶剂致色性和化学探测

硝基取代的4-[(苯亚甲基)亚胺]酚盐,与4'-甲基-3-(4-甲基苯基)丙酮有化学关联,表现出溶剂致色性。它们在探测溶剂混合物和研究溶质-溶剂相互作用方面非常有用,这对于理解化学环境至关重要 (Nandi et al., 2012)。

药物合成

药物中间体的合成通常涉及类似4'-甲基-3-(4-甲基苯基)丙酮的化合物。通过使用环缩合反应等方法来创造新型药物化合物 (Bonacorso et al., 2003)。

光学和电子应用

类似于4'-甲基-3-(4-甲基苯基)丙酮的化学过程衍生的化合物,如4-(4-N-己氧基苯基)-2-甲基-3-丁炔-2-醇,被用于研究其光学和电子性质,表明在光伏和电子领域有潜在应用 (Praveenkumar et al., 2021)。

安全和危害

属性

IUPAC Name |

1,3-bis(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYISYRTPBXJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644109 |

Source

|

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-methylphenyl)propan-1-one | |

CAS RN |

20615-46-7 |

Source

|

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)